molecular formula C9H5F2NO2S B2554232 2-(Difluoromethyl)-1,3-benzothiazole-7-carboxylic acid CAS No. 1780314-31-9

2-(Difluoromethyl)-1,3-benzothiazole-7-carboxylic acid

Cat. No.: B2554232
CAS No.: 1780314-31-9
M. Wt: 229.2
InChI Key: IFBJKRVQKFGLJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Difluoromethyl)-1,3-benzothiazole-7-carboxylic acid is a useful research compound. Its molecular formula is C9H5F2NO2S and its molecular weight is 229.2. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Sensing

2-(Difluoromethyl)-1,3-benzothiazole-7-carboxylic acid derivatives have been utilized in the development of fluorescent sensors due to their unique photophysical properties. A notable application includes the synthesis of a benzothiazole-based aggregation-induced emission luminogen (AIEgen), which demonstrated multifluorescence emissions in different states, allowing for ratiometric fluorescent chemosensing of physiological pH levels. This capability is particularly significant for detecting pH fluctuations in biological samples, providing a valuable tool for biomedical research and diagnostics (Li et al., 2018).

Antitumor Activity

Compounds within the this compound family have shown promising antitumor properties. For instance, 2-(4-Aminophenyl)benzothiazoles, a related class, exhibited potent and selective antitumor activity, particularly in carcinoma cells. These compounds have been found to induce cytochrome P450 1A1 activity, crucial for their antitumor effects, and to form DNA adducts in sensitive tumor cells, highlighting their potential as targeted cancer therapeutics (Leong et al., 2003).

Organic Optoelectronic Materials

The structural modification of 2,1,3-benzothiadiazole (BT) derivatives, including those with difluoromethyl groups, has been explored for application in organic optoelectronic materials. Arylation of these derivatives has shown to enhance their properties, making them suitable for use in organic photonic and electronic materials. This highlights the versatility of benzothiazole derivatives in the development of advanced materials for electronic and photonic applications (Zhang et al., 2013).

Antimicrobial Agents

Research into benzothiazole derivatives has also extended to the development of antimicrobial agents. Specific benzothiazole-based compounds have been synthesized and tested for their antibacterial and antifungal activities, showing varying degrees of effectiveness against different microbial strains. This suggests potential applications of these compounds in addressing microbial resistance and developing new antimicrobial therapies (Chavan & Pai, 2007).

Properties

IUPAC Name

2-(difluoromethyl)-1,3-benzothiazole-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO2S/c10-7(11)8-12-5-3-1-2-4(9(13)14)6(5)15-8/h1-3,7H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFBJKRVQKFGLJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=C(S2)C(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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